molecular formula C18H18O3 B12886582 4,6-Dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran CAS No. 922140-81-6

4,6-Dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran

Cat. No.: B12886582
CAS No.: 922140-81-6
M. Wt: 282.3 g/mol
InChI Key: KRISEHTUDHWOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the coupling of a boronic acid derivative with a halogenated benzofuran under the catalysis of palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be mediated through the inhibition of specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4,6-Dimethoxy-2-methyl-3-(p-tolyl)benzofuran can be compared with other benzofuran derivatives, such as:

These compounds share a common benzofuran core but differ in their specific functional groups and biological activities

Properties

CAS No.

922140-81-6

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4,6-dimethoxy-2-methyl-3-(4-methylphenyl)-1-benzofuran

InChI

InChI=1S/C18H18O3/c1-11-5-7-13(8-6-11)17-12(2)21-16-10-14(19-3)9-15(20-4)18(16)17/h5-10H,1-4H3

InChI Key

KRISEHTUDHWOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(OC3=C2C(=CC(=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.